



# Application Note: Quantitative Analysis of Veterinary Drug Residues in Food Samples

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Compound of Interest		
Compound Name:	Covi-ox	
Cat. No.:	B120575	Get Quote

Note on "Covi-ox": Initial research indicates that "Covi-ox®" is a commercial trade name for a range of natural mixed tocopherol products (Vitamin E), which are used as antioxidants in the food industry to prevent lipid oxidation.[1][2][3][4] The structure of this request, with its emphasis on quantitative analysis, detailed protocols, and performance data, suggests a focus on the quantification of a substance for safety and regulatory purposes, such as a veterinary drug residue. Therefore, this application note provides detailed methods for the quantification of a representative veterinary drug, herein referred to as "Compound-V," in food matrices.

## Introduction

The presence of veterinary drug residues in food products of animal origin is a significant concern for global food safety.[5][6] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to protect consumer health.[6][7] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of these residues in complex food matrices like meat, milk, and eggs.[6][7]

This application note details two common and powerful analytical methods for the quantification of "Compound-V," a hypothetical veterinary drug, in chicken muscle tissue:

 High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for routine screening and quantification at moderate concentration levels.[8][9]



 Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for confirmation and trace-level quantification, considered the gold standard for residue analysis.[10][11][12]

## **Quantitative Data Summary**

The performance of the two methods is summarized in Table 1. These values represent typical performance characteristics for veterinary drug residue analysis and are essential for method validation and laboratory quality assurance.[13][14][15]

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Compound-V in Chicken Muscle

Performance Characteristic	HPLC-UV Method	LC-MS/MS Method
Linearity (Range)	50 - 2000 μg/kg	0.5 - 200 μg/kg
Correlation Coefficient (r²)	> 0.995	> 0.999
Limit of Detection (LOD)	15 μg/kg	0.1 μg/kg
Limit of Quantification (LOQ)	50 μg/kg	0.5 μg/kg
Recovery (at 100 μg/kg)	85 - 105%	92 - 110%
Precision (RSD%)	< 15%	< 10%

Data presented are representative values compiled from typical method validation reports for veterinary drug residue analysis.[5][10][16]

# Experimental Protocols General Sample Preparation: QuEChERS Extraction

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of Compound-V from chicken muscle. This technique is widely used for multi-residue analysis in food.[5][10][16][17]

Protocol:



- Homogenization: Weigh 5 g (± 0.1 g) of homogenized chicken muscle tissue into a 50 mL polypropylene centrifuge tube.
- Internal Standard: Add an internal standard solution to correct for matrix effects and procedural losses.
- Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Cap the tube and shake vigorously for 1 minute.[17]
- Salting Out: Add a salt mixture (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl). Immediately shake vigorously for 1 minute to prevent agglomeration.
- Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.
- Dispersive SPE Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., PSA and C18) to remove interfering matrix components like fatty acids and pigments.[17]
- Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
- Sample for Analysis: The resulting supernatant is ready for analysis. For HPLC-UV, it may
  require an evaporation and reconstitution step. For LC-MS/MS, it can often be directly diluted
  and injected.[17]

## **Protocol 1: Quantification by HPLC-UV**

Principle: This method separates Compound-V from other matrix components using a C18 reversed-phase column. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength and comparing it to a calibration curve prepared from known standards.[8][9]

#### Methodology:

- Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) Detector.
- Column: C18, 4.6 mm x 150 mm, 5 μm particle size.



- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 20 μL.
- UV Detection Wavelength: Determined by the absorbance maximum of Compound-V (e.g., 275 nm).
- Calibration: Prepare matrix-matched standards by spiking blank chicken muscle extract with known concentrations of Compound-V (e.g., 50, 100, 500, 1000, 2000 μg/kg).
- Quantification: Construct a calibration curve by plotting the peak area against the
  concentration. Determine the concentration of Compound-V in the sample by interpolating its
  peak area from the curve.

## **Protocol 2: Quantification by LC-MS/MS**

Principle: This method offers superior selectivity and sensitivity by coupling the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer.[7][12] The analyte is identified and quantified based on its specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[16]

#### Methodology:

- Instrument: Ultra-High Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Column: C18, 2.1 mm x 100 mm, 1.8 μm particle size.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol
   (B).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.

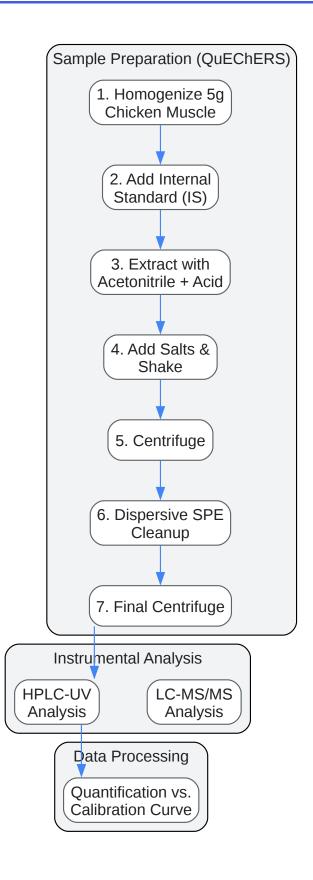


- Injection Volume: 5 μL.
- · Ionization Mode: ESI Positive.
- MRM Transitions: At least two transitions (one for quantification, one for confirmation) must be optimized for Compound-V and its internal standard.
  - Example for Compound-V: Precursor Ion (Q1) m/z 315.2 -> Product Ions (Q3) m/z 289.1 (Quantifier), m/z 155.3 (Qualifier).
- Calibration: Prepare matrix-matched standards (e.g., 0.5, 1, 5, 20, 100, 200 μg/kg) in blank chicken muscle extract.
- Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the
  internal standard peak area against concentration. This ratio is used to calculate the
  concentration in the unknown sample, minimizing matrix effects.

## **Visualizations**

The following diagrams illustrate the key workflows and principles described in this application note.

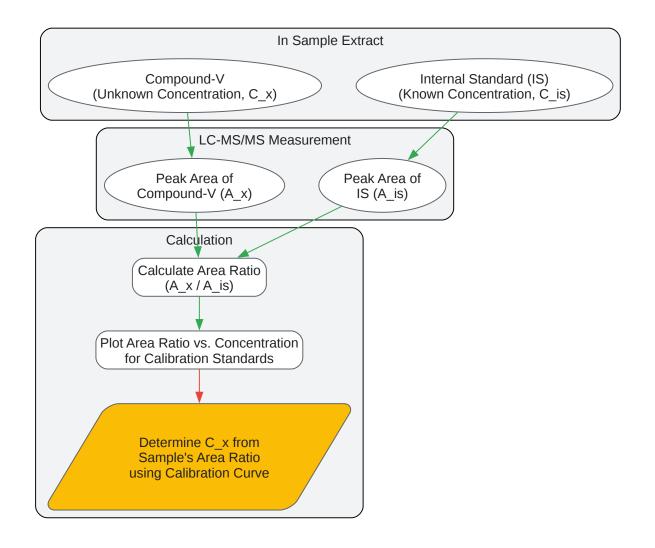




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Caption: Experimental workflow for the extraction and analysis of Compound-V.





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Caption: Principle of quantification using an internal standard method.



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